Triphosphoric acid

Description

Structure

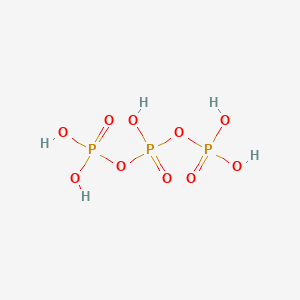

2D Structure

3D Structure

Properties

IUPAC Name |

diphosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt) | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047483 | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10380-08-2, 14127-68-5 | |

| Record name | Triphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Triphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphosphoric acid (H₅P₃O₁₀), also known as tripolyphosphoric acid, is a condensed phosphoric acid of significant interest in various chemical and biological applications, primarily through its salts and esters. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and hydrolysis kinetics of this compound. Detailed experimental protocols for its laboratory synthesis are presented, alongside a discussion of the industrial production of its common salt, sodium triphosphate. Quantitative data are summarized in structured tables, and key processes are illustrated with diagrams generated using the DOT language for enhanced clarity.

Introduction

This compound is a linear polyphosphoric acid, representing the trimer in the series of condensed phosphoric acids.[1] It is a pentaprotic acid, meaning it can donate five protons.[2] While it has not been isolated in a stable crystalline form, aqueous solutions of pure this compound can be prepared.[1] In solution, it exists in equilibrium with other phosphoric acids, with a mixture of an overall composition corresponding to H₅P₃O₁₀ containing approximately 20% this compound.[2] Its esters, most notably adenosine (B11128) triphosphate (ATP), are fundamental to biological energy transfer. The sodium salt, sodium triphosphate (STPP), is a large-scale industrial chemical with major applications in detergents.[3] This guide will delve into the core aspects of this compound's chemistry, providing detailed information for professionals in research and development.

Synthesis of this compound

The laboratory synthesis of a pure solution of this compound is most effectively achieved through the ion-exchange of its sodium salt, sodium triphosphate (Na₅P₃O₁₀).[1] The precursor, sodium triphosphate, can be synthesized by the calcination of a stoichiometric mixture of monosodium and disodium (B8443419) phosphates.

Experimental Protocol: Synthesis of Sodium Triphosphate (STPP)

Objective: To prepare sodium triphosphate, the precursor for this compound synthesis.

Materials:

-

Monosodium phosphate (B84403) (NaH₂PO₄)

-

Disodium phosphate (Na₂HPO₄)

-

Deionized water

-

Furnace capable of reaching 600°C

-

Crucible

-

Mortar and pestle

Methodology:

-

Prepare a stoichiometric mixture of monosodium phosphate and disodium phosphate in a 1:2 molar ratio.[3]

-

Thoroughly grind the mixture using a mortar and pestle to ensure homogeneity.

-

Place the powdered mixture in a crucible.

-

Heat the crucible in a furnace at a temperature between 300°C and 500°C. This step drives the thermal decomposition and condensation of the phosphate salts.[3]

-

After an appropriate time to ensure complete reaction (which may vary depending on the scale), the resulting product is sodium triphosphate.

-

Allow the crucible to cool to room temperature. The product should be a white powder.

Experimental Protocol: Synthesis of this compound via Ion-Exchange

Objective: To prepare a pure aqueous solution of this compound from sodium triphosphate.

Materials:

-

Sodium triphosphate (Na₅P₃O₁₀)

-

Strongly acidic cation-exchange resin (e.g., Dowex-50)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Chromatography column

-

Beakers

-

pH meter or indicator strips

Methodology:

-

Resin Preparation:

-

Pack a chromatography column with the cation-exchange resin.

-

Activate the resin by passing a dilute solution of hydrochloric acid through the column. This ensures the resin is in the H⁺ form.

-

Wash the resin thoroughly with deionized water until the eluate is neutral and free of chloride ions (as tested with silver nitrate (B79036) solution).

-

-

Ion-Exchange:

-

Prepare an aqueous solution of sodium triphosphate.

-

Carefully load the sodium triphosphate solution onto the top of the prepared resin bed.

-

Elute the column with deionized water. The Na⁺ ions will be exchanged for H⁺ ions on the resin, and the eluate will be a solution of this compound.[1]

-

-

Collection and Storage:

-

Collect the eluate, which is the this compound solution.

-

It is recommended to perform this process at a low temperature (around 0°C) to minimize hydrolysis of the this compound.[2]

-

The resulting solution should be stored at low temperatures for the same reason.

-

Industrial Production of Sodium Triphosphate

The industrial production of STPP is a large-scale process that primarily involves the neutralization of phosphoric acid with a sodium base (like sodium carbonate or sodium hydroxide) followed by condensation.

The general steps are:

-

Neutralization: Phosphoric acid is reacted with sodium carbonate or sodium hydroxide (B78521) to produce a mixture of monosodium phosphate and disodium phosphate.[3]

-

Drying: The resulting phosphate solution is dried, often using a spray dryer.[4]

-

Calcination: The dried phosphate mixture is then heated in a kiln to induce condensation and form sodium triphosphate.[4]

The following diagram illustrates a generalized workflow for the industrial production of sodium triphosphate.

Properties of this compound

Physical Properties

Pure this compound has not been isolated in a crystalline form.[2] It is typically handled as an aqueous solution. The physical properties of these solutions are dependent on concentration and temperature. As a proxy, the properties of concentrated phosphoric acid solutions can be considered.

| Property | Value | Notes |

| Molar Mass | 257.95 g/mol | For H₅P₃O₁₀.[2] |

| Appearance | Colorless, odorless viscous liquid | In aqueous solution. |

| Density (of 85% H₃PO₄) | ~1.685 g/cm³ at 25°C | The density of polyphosphoric acid solutions increases with concentration.[5] |

| Viscosity (of 85% H₃PO₄) | ~14.85 mPa·s at 25°C | Viscosity increases significantly with concentration and decreasing temperature.[6] |

Chemical Properties

Acidity: this compound is a pentaprotic acid, with five ionizable protons. The pKa values are subject to some variation in the literature.

| Dissociation Step | pKa Value Range 1[2] | pKa Value Range 2[2] |

| H₅P₃O₁₀ ⇌ H⁺ + H₄P₃O₁₀⁻ | 1.0 | 1.0 |

| H₄P₃O₁₀⁻ ⇌ H⁺ + H₃P₃O₁₀²⁻ | 2.2 | 2.2 |

| H₃P₃O₁₀²⁻ ⇌ H⁺ + H₂P₃O₁₀³⁻ | 2.3 | 2.3 |

| H₂P₃O₁₀³⁻ ⇌ H⁺ + HP₃O₁₀⁴⁻ | 5.7 | 3.7 |

| HP₃O₁₀⁴⁻ ⇌ H⁺ + P₃O₁₀⁵⁻ | 8.5 | 8.5 |

The following diagram illustrates the stepwise dissociation of this compound.

Structure: The structure of this compound consists of three tetrahedral phosphate units linked by shared oxygen atoms.

| Parameter | Approximate Value | Notes |

| P-O (bridging) | ~1.60 Å | Based on data for related polyphosphates. |

| P-O (terminal) | ~1.50 Å | Based on data for related polyphosphates. |

| P=O | ~1.43 Å | Based on data for related polyphosphates. |

| P-O-P angle | ~123° | This angle can vary depending on the conformation. |

| O-P-O angle | ~102° - 114° | The tetrahedral geometry around the phosphorus atoms is distorted. |

Hydrolysis of this compound

This compound, like other polyphosphates, is susceptible to hydrolysis, which involves the cleavage of the P-O-P bonds. The hydrolysis of this compound proceeds in a stepwise manner, ultimately yielding orthophosphoric acid.

Hydrolysis Pathway: H₅P₃O₁₀ + H₂O → H₄P₂O₇ (Pyrophosphoric acid) + H₃PO₄ (Orthophosphoric acid) H₄P₂O₇ + H₂O → 2 H₃PO₄

The rate of hydrolysis is influenced by several factors, including:

-

pH: Hydrolysis is generally faster in acidic conditions.

-

Temperature: The rate of hydrolysis increases with temperature.

-

Enzymes: In biological systems, enzymes such as pyrophosphatases can significantly accelerate the hydrolysis of polyphosphates.

The first stage of acid-catalyzed hydrolysis of this compound is reported to be approximately six times faster than that of pyrophosphoric acid under similar conditions.[7]

The following diagram illustrates the hydrolysis pathway of this compound.

Conclusion

This compound is a key member of the polyphosphoric acid family. While its instability in pure form presents challenges for its direct application, its salts and esters are of immense industrial and biological importance. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and professionals working in fields ranging from materials science to drug development. This guide has provided a detailed overview of these aspects, with a focus on practical experimental procedures and quantitative data to support further research and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How is STPP is Made, and Why Knowing How is Important [blog.agchemigroup.eu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Phosphoric Acid | H3PO4 | CID 1004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Bonding of Triphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphoric acid, with the chemical formula H₅P₃O₁₀, is a cornerstone of bioenergetics and phosphate (B84403) chemistry. As a polyphosphoric acid, it is the immediate precursor to the biologically ubiquitous adenosine (B11128) triphosphate (ATP) and plays a critical role in various industrial applications, from water softening to detergents.[1] This technical guide provides a comprehensive analysis of the structure and bonding of this compound, offering insights into its molecular architecture and the energetic characteristics that underpin its significance. Due to its inherent instability in the pure form, much of our understanding of its structure is derived from the study of its stable salts, primarily sodium triphosphate (Na₅P₃O₁₀), and its biologically active ester, ATP.

Molecular Structure and Bonding

This compound is a linear condensed phosphoric acid, conceptually formed from the condensation of three orthophosphoric acid molecules with the elimination of two molecules of water. The structure consists of three tetrahedral PO₄ units linked together by shared oxygen atoms, forming a P-O-P backbone.

The bonding within the triphosphate moiety is characterized by a combination of covalent P-O bonds. These can be categorized into two main types: terminal P-O bonds and bridging P-O-P bonds. The terminal phosphorus atoms are each bonded to three oxygen atoms, while the central phosphorus atom is bonded to two bridging oxygen atoms and two terminal oxygen atoms.

The geometry around each phosphorus atom is approximately tetrahedral, a consequence of the sp³ hybridization of the phosphorus orbitals. However, due to the different types of oxygen bonds (bridging vs. terminal) and the presence of acidic protons, the ideal tetrahedral bond angles of 109.5° are distorted.

Data Presentation: Structural Parameters of the Triphosphate Ion

The following table summarizes the key quantitative data on bond lengths and angles within the triphosphate ion, primarily derived from X-ray crystallographic studies of anhydrous sodium triphosphate (Phase II).

| Parameter | Bond Type | Value | Source |

| Bond Lengths | |||

| P-O (terminal) | ~1.50 Å | [2] | |

| P-O (bridging) | ~1.61 - 1.68 Å | [2] | |

| Bond Angles | |||

| O-P-O (terminal) | Varies, generally > 109.5° | [3][4] | |

| O-P-O (bridging) | Varies, generally < 109.5° | [3][4] | |

| P-O-P | ~120-130° | [4] | |

| Acidity (pKa) | |||

| pKa1 | ~1.0 | ||

| pKa2 | ~2.2 | ||

| pKa3 | ~2.3 | ||

| pKa4 | ~5.7 | ||

| pKa5 | ~8.5 |

Mandatory Visualization

Chemical Structure of this compound

Caption: Ball-and-stick model of this compound.

ATP Hydrolysis Pathway

Caption: Stepwise hydrolysis of ATP to ADP and AMP.[5][6][7][8]

Experimental Protocols

Preparation of a Pure Solution of this compound via Ion Exchange

Objective: To prepare a pure aqueous solution of this compound from its sodium salt, sodium triphosphate (Na₅P₃O₁₀).

Materials:

-

Sodium triphosphate (Na₅P₃O₁₀), analytical grade

-

Strong acid cation-exchange resin (e.g., Amberlite IR-120, H⁺ form)

-

Deionized water

-

Glass chromatography column

-

pH meter

-

Collection flasks

Methodology:

-

Resin Preparation: The cation-exchange resin is prepared by washing it thoroughly with deionized water to remove any impurities. It is then converted to the hydrogen form (H⁺) by treating it with a strong acid (e.g., 1 M HCl), followed by extensive rinsing with deionized water until the eluate is neutral and free of chloride ions.

-

Column Packing: A slurry of the prepared resin in deionized water is carefully packed into a glass chromatography column to avoid air bubbles and channeling. The column is then equilibrated by passing deionized water through it.

-

Sample Preparation: A solution of sodium triphosphate is prepared in deionized water at a known concentration (e.g., 0.1 M).

-

Ion Exchange: The sodium triphosphate solution is loaded onto the top of the resin bed and allowed to percolate through the column at a controlled flow rate. As the solution passes through the resin, the sodium ions (Na⁺) are exchanged for hydrogen ions (H⁺) from the resin.

-

Elution and Collection: The eluate, which is now a solution of this compound, is collected in flasks. The pH of the eluate should be monitored to ensure the complete conversion.

-

Concentration and Storage: The resulting this compound solution can be concentrated under vacuum at low temperatures if required. It should be stored at low temperatures (e.g., 0-4 °C) to minimize hydrolysis to pyrophosphoric and orthophosphoric acids.

Structural Analysis by ³¹P NMR Spectroscopy

Objective: To characterize the phosphorus environments in a solution of this compound and its hydrolysis products.

Materials:

-

This compound solution (prepared as above)

-

D₂O (for field locking)

-

85% H₃PO₄ in a sealed capillary (external standard)

-

NMR tubes

Methodology:

-

Sample Preparation: An aliquot of the this compound solution is placed in an NMR tube. A small amount of D₂O is added for the deuterium (B1214612) lock. The sealed capillary containing 85% H₃PO₄ is also placed in the NMR tube to serve as an external reference (δ = 0 ppm).[9][10][11][12]

-

NMR Instrument Parameters (Typical):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling is typically used to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each phosphorus environment.

-

Pulse Angle: A 30-90° pulse is used.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) is crucial for quantitative analysis to ensure complete relaxation of the phosphorus nuclei between scans.

-

Number of Scans: This will depend on the concentration of the sample; a higher number of scans improves the signal-to-noise ratio.

-

-

Data Acquisition and Processing: The ³¹P NMR spectrum is acquired and processed (Fourier transformation, phasing, and baseline correction).

-

Spectral Interpretation: The chemical shifts of the phosphorus signals are analyzed. For linear polyphosphates, the terminal phosphorus atoms resonate at a different chemical shift than the central phosphorus atom(s). The presence of pyrophosphoric acid and orthophosphoric acid, the hydrolysis products, can also be identified by their characteristic chemical shifts. The relative integration of the peaks can be used to determine the purity of the this compound and the extent of hydrolysis.

Conclusion

The structure and bonding of this compound are fundamental to its high-energy nature and its central role in biochemistry and industry. While its instability in pure form presents challenges for direct structural elucidation, analysis of its salts and esters provides a detailed picture of its molecular geometry. The tetrahedral coordination around the phosphorus atoms, the distinct nature of terminal and bridging P-O bonds, and the inherent strain in the P-O-P linkages are key features that dictate its reactivity. The experimental protocols outlined in this guide provide a framework for the preparation and detailed structural analysis of this important molecule, enabling further research into its diverse applications.

References

- 1. Sodium triphosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the pKa Values of Triphosphoric Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of triphosphoric acid in an aqueous environment. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this important polyprotic acid. This document summarizes the available quantitative data, details relevant experimental methodologies for pKa determination, and illustrates the dissociation process.

Introduction to this compound

This compound (H₅P₃O₁₀), also known as tripolyphosphoric acid, is a condensed form of phosphoric acid. It is a pentaprotic acid, meaning it can donate up to five protons in a stepwise manner in an aqueous solution. The ionization state of this compound is highly dependent on the pH of the solution, which in turn influences its interactions with biological systems and its suitability for various pharmaceutical applications. Accurate pKa values are therefore crucial for predicting its behavior in different environments.

pKa Values of this compound

The determination of the pKa values of this compound is complex, and reported values in the literature show some variation. This variability can be attributed to differences in experimental conditions, such as ionic strength and temperature. For context, the well-established pKa values for the triprotic orthophosphoric acid (H₃PO₄) are also provided.

| Acid | pKa1 | pKa2 | pKa3 | pKa4 | pKa5 | Source(s) |

| This compound | 1.0 | 2.2 | 2.3 | 5.7 | 8.5 | [1][2] |

| Alternative Values | 1.0 | 2.2 | 2.3 | 3.7 | 8.5 | [1] |

| Orthophosphoric Acid | ~2.15 | ~7.20 | ~12.35 | N/A | N/A | [3][4][5][6][7] |

Note: The pKa values for any polyprotic acid progressively increase, as it becomes more difficult to remove a proton from an increasingly negative ion.[4] The ionic strength of the solution can also influence pKa values; they tend to decrease with increasing salt concentration.[3]

Experimental Protocols for pKa Determination

The most common and precise method for determining pKa values is potentiometric titration.[8][9] However, other techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and capillary electrophoresis are also employed, particularly for complex systems or when high throughput is required.

Potentiometric Titration

Potentiometric titration is a highly accurate technique for determining the pKa values of substances.[9] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH using a calibrated electrode.[9][10]

A General Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the acid (e.g., this compound) of known concentration (typically in the range of 1 mM to 10 mM). A pure sample of the acid is required.[9]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.15 M KCl) is added to the acid solution.[10]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

-

Titration Procedure:

-

Place a known volume of the acid solution in a thermostatted vessel to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Add the titrant in small, accurately measured increments.

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has passed through all the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence points can be determined from the points of maximum slope on the titration curve, often found by taking the first or second derivative of the curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a polyprotic acid, the pKa values are found at the midpoint between successive equivalence points.

-

Alternative Methodologies

-

³¹P NMR Spectroscopy: This technique can be used to determine pKa values by monitoring the chemical shift of the phosphorus nuclei as a function of pH. The chemical shifts are sensitive to the protonation state of the phosphate (B84403) groups. This method is particularly useful for studying phosphorus-containing compounds in biological systems.

-

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring the mobility of the acid at different pH values, a titration curve can be generated, and the pKa values can be determined. This method is advantageous as it requires only a small amount of sample.

Stepwise Dissociation of this compound

The dissociation of this compound in an aqueous solution is a sequential process, with each step characterized by a specific pKa value. The following diagram illustrates this logical relationship.

Caption: Stepwise dissociation of this compound in aqueous solution.

Conclusion

This technical guide has summarized the currently available data on the pKa values of this compound in aqueous solution, highlighting the existing variability in reported values. A detailed, generalized protocol for the experimental determination of these values via potentiometric titration has been provided, along with an overview of alternative analytical techniques. The stepwise dissociation, a fundamental characteristic of this polyprotic acid, has been visually represented. For professionals in research and drug development, a thorough understanding of these principles is essential for predicting the behavior of this compound and its derivatives in physiological and pharmaceutical contexts.

References

- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. Intracellular pH determination by a 31P-NMR technique. The second dissociation constant of phosphoric acid in a biological system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. analiza.com [analiza.com]

- 6. abnmr.elte.hu [abnmr.elte.hu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | H5O10P3 | CID 983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. researchgate.net [researchgate.net]

Triphosphoric Acid: A Condensed Form of Phosphoric Acid - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphoric acid (H₅P₃O₁₀), also known as tripolyphosphoric acid, is a linear condensed phosphoric acid.[1] It is the next member in the series of polyphosphoric acids after pyrophosphoric acid.[1] As a polyprotic acid, it plays a significant role in various chemical and biological processes. Its esters, such as adenosine (B11128) triphosphate (ATP), are fundamental to cellular energy transfer and signaling.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of this compound, along with its relevance in biological signaling, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a pentaprotic acid, meaning it can donate five protons.[1] While it has not been isolated in a crystalline form, its properties in aqueous solutions have been characterized.[1] An equilibrium mixture with a composition corresponding to H₅P₃O₁₀ typically contains about 20% this compound.[1]

| Property | Value | Reference |

| Molecular Formula | H₅P₃O₁₀ | [2] |

| Molar Mass | 257.96 g/mol | [2] |

| Physical Description | Solid (in pure form) | [2] |

| IUPAC Name | Diphosphono hydrogen phosphate (B84403) | [2] |

| Acidity (pKa values) | pKa₁: ~1.0, pKa₂: ~2.2, pKa₃: ~2.3, pKa₄: 5.7-8.5, pKa₅: 8.5 | [1] |

| Density | 2.548 g/cm³ (Computed) | [3] |

Synthesis and Preparation

The preparation of a pure solution of this compound typically involves the ion-exchange of its corresponding salt, sodium triphosphate (Na₅P₃O₁₀).[1]

Experimental Protocol: Preparation of this compound Solution via Ion-Exchange Chromatography

Objective: To prepare a pure aqueous solution of this compound from sodium triphosphate.

Materials:

-

Sodium triphosphate (Na₅P₃O₁₀)

-

Strong acid cation-exchange resin (e.g., Amberlite IR120)

-

Deionized water, cooled to 0 °C

-

Chromatography column

-

pH meter

-

Collection flasks, cooled in an ice bath

Procedure:

-

Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.

-

Wash the resin thoroughly with deionized water to remove any impurities.

-

Prepare a solution of sodium triphosphate in cold (0 °C) deionized water. The concentration should be accurately known.

-

Carefully load the sodium triphosphate solution onto the top of the resin bed.

-

Elute the column with cold (0 °C) deionized water. The sodium ions (Na⁺) will be exchanged for hydrogen ions (H⁺) on the resin, resulting in the formation of this compound in the eluent.

-

Collect the eluent in fractions in flasks kept in an ice bath to minimize hydrolysis of the this compound.

-

Monitor the pH of the collected fractions. The fractions containing the pure acid will have a low pH.

-

Combine the acidic fractions to obtain a solution of pure this compound. The concentration can be determined by titration.

Note: this compound is susceptible to hydrolysis, especially at elevated temperatures and in acidic conditions. Therefore, all steps should be carried out at low temperatures (around 0 °C) to minimize degradation.

Analysis of Condensed Phosphates by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of condensed phosphoric acids. Anion-exchange chromatography is particularly effective.

Experimental Protocol: HPLC Analysis of Condensed Phosphoric Acids

Objective: To separate and quantify orthophosphoric acid, pyrophosphoric acid, and this compound in a sample.

Instrumentation:

-

HPLC system with a conductivity detector or a UV detector (for indirect detection).

-

Anion-exchange column (e.g., Shodex IC I-524A).

Reagents:

-

Eluent: A suitable buffer solution, for example, a solution of potassium chloride and EDTA, with the pH adjusted to a value that allows for the separation of the phosphate species. The addition of EDTA helps to prevent complexation of polyphosphoric acids with metal ions.

-

Standard solutions of orthophosphoric acid, pyrophosphoric acid, and sodium triphosphate of known concentrations.

Procedure:

-

Prepare the mobile phase (eluent) and degas it.

-

Equilibrate the anion-exchange column with the mobile phase until a stable baseline is achieved.

-

Prepare the sample by dissolving it in the mobile phase or deionized water and filtering it through a 0.45 µm filter.

-

Inject a known volume of the sample onto the column.

-

Run the chromatogram and record the retention times and peak areas.

-

Inject the standard solutions to determine the retention times and create calibration curves for each phosphate species.

-

Identify and quantify the condensed phosphates in the sample by comparing their retention times and peak areas to those of the standards.

Biological Significance: Triphosphates in Signaling Pathways

Esters of this compound, most notably Adenosine Triphosphate (ATP), are central to cellular function, acting as the primary energy currency and as a crucial signaling molecule.[4] Extracellular ATP can activate purinergic receptors (P2X and P2Y), initiating intracellular signaling cascades that regulate a wide range of physiological processes.[5]

References

A Comparative Analysis of Triphosphoric and Pyrophosphoric Acid: Structure, Properties, and Synthesis

Affiliation: Google Research

Abstract

This technical guide provides an in-depth comparison of triphosphoric acid and pyrophosphoric acid, two key condensed forms of phosphoric acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. This document outlines their molecular structures, physicochemical properties, and synthesis protocols. All quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, molecular structures and reaction workflows are visualized using Graphviz diagrams to facilitate a clear understanding of their core differences.

Introduction

Condensed phosphoric acids are a family of oxyacids derived from orthophosphoric acid through a process of dehydration. Among these, pyrophosphoric acid (H₄P₂O₇) and this compound (H₅P₃O₁₀) are the simplest polyphosphoric acids.[1] Pyrophosphoric acid, also known as diphosphoric acid, is formed from the condensation of two orthophosphoric acid molecules.[2][3] this compound, the next in the series, is formed from three such units.[1] While their structures are closely related, their properties and the methods for their preparation differ significantly. Esters of these acids, such as adenosine (B11128) triphosphate (ATP), are of fundamental importance in biological systems.[1] This guide provides a detailed technical comparison of their structure and chemistry.

Molecular Structure

The fundamental difference between pyrophosphoric and this compound lies in the number of condensed phosphate (B84403) units. This variation in chain length directly influences their chemical properties, including their acidity and stability.

2.1. Pyrophosphoric Acid (Diphosphoric Acid)

Pyrophosphoric acid consists of two tetrahedral phosphate units linked by a shared oxygen atom, forming a P-O-P bridge.[4][5] The molecule is tetraprotic, meaning it has four acidic protons.[6][7]

Caption: Structure of Pyrophosphoric Acid (H₄P₂O₇).

2.2. This compound (Tripolyphosphoric Acid)

This compound is a linear chain of three tetrahedral phosphate units, linked by two P-O-P bridges.[1][8] It is a pentaprotic acid, capable of donating five protons.[1]

Caption: Structure of this compound (H₅P₃O₁₀).

Physicochemical Properties

The addition of a phosphate unit significantly alters the physicochemical properties, including molecular weight, acidity, and physical state.

Table 1: Comparison of Physicochemical Properties

| Property | Pyrophosphoric Acid | This compound |

| Chemical Formula | H₄P₂O₇[5][9] | H₅P₃O₁₀[1] |

| Molar Mass | 177.97 g/mol [9][10] | 257.95 g/mol [1] |

| Appearance | Colorless, odorless crystalline solid[10][11] | Not obtained in crystalline form; exists in equilibrium mixture[1] |

| Melting Point | 54.3 °C (α-form), 71.5 °C (β-form)[10][12] | Not applicable[1] |

| Solubility | Highly soluble in water, ethanol, and ether[3][7][9] | Soluble in water (as sodium salt)[13] |

| Acidity | Tetraprotic[6][7] | Pentaprotic[1] |

3.1. Acidity

The polyprotic nature of these acids results in multiple dissociation constants (pKa values).

Table 2: Acidity Constants (pKa Values)

| Dissociation Step | Pyrophosphoric Acid[6][7][10] | This compound (Reported Values Vary)[1] |

| pKa₁ | 0.85 | ~1.0 |

| pKa₂ | 1.96 | ~2.2 |

| pKa₃ | 6.60 | ~2.3 |

| pKa₄ | 9.41 | ~5.7 (or 3.7) |

| pKa₅ | N/A | ~8.5 |

3.2. Structural Parameters

X-ray crystallography has provided detailed bond lengths and angles for pyrophosphoric acid.

Table 3: Structural Parameters of Pyrophosphoric Acid

| Parameter | Value |

| P-O-P Bridging Angle | ~134°[10] |

| Terminal P-O Bond Length | 1.48 - 1.52 Å[10] |

| Bridging P-O Bond Length | 1.60 - 1.63 Å[10] |

Experimental Protocols

The synthesis of pure pyrophosphoric and this compound requires specific laboratory procedures, as they tend to exist in equilibrium with other polyphosphoric acids and orthophosphoric acid in aqueous solutions.[3][7]

4.1. Synthesis of Pyrophosphoric Acid

Method 1: Thermal Dehydration of Orthophosphoric Acid [4][11] This method produces a mixture of polyphosphoric acids, with pyrophosphoric acid being a major component.

-

Place orthophosphoric acid (H₃PO₄) in a suitable reaction vessel.

-

Heat the acid to a temperature between 200-250 °C (523-533 K).[4][11]

-

Maintain this temperature for several hours to promote the condensation reaction: 2 H₃PO₄ → H₄P₂O₇ + H₂O.

-

The resulting product is a viscous liquid containing a mixture of ortho-, pyro-, and other polyphosphoric acids.[7] Pure pyrophosphoric acid can be obtained from this mixture through careful crystallization, often initiated by seed crystals.[7]

Method 2: Ion Exchange from Sodium Pyrophosphate [3][7] This method can yield a purer solution of the acid.

-

Prepare an aqueous solution of sodium pyrophosphate (Na₄P₂O₇).

-

Pass the solution through a column packed with a strong acid cation-exchange resin (e.g., Amberlite IR-120) in the hydrogen form.

-

The resin exchanges Na⁺ ions for H⁺ ions, converting the sodium pyrophosphate to pyrophosphoric acid.

-

Collect the eluate, which will be an aqueous solution of pyrophosphoric acid. This process should be carried out at low temperatures to minimize hydrolysis.

4.2. Synthesis of this compound

Pure this compound is unstable and has not been isolated in crystalline form.[1] However, an aqueous solution can be prepared.[1]

Method: Ion Exchange from Sodium Triphosphate [1][13]

-

Prepare an aqueous solution of sodium triphosphate (Na₅P₃O₁₀).

-

Cool the solution to 0 °C to minimize the rate of hydrolysis.

-

Pass the cold solution through a strong acid cation-exchange resin (e.g., Amberlite IR-120) that has been pre-cooled.

-

The ion-exchange process (Na⁺ for H⁺) yields a solution of this compound.[1][13] The resulting solution contains about 20% this compound in an equilibrium mixture.[1]

Caption: Ion-exchange workflow for acid synthesis.

4.3. Analytical Protocol: Potentiometric Titration

This method can be used to determine the purity and concentration of phosphoric acid solutions.

-

Sample Preparation: Accurately weigh approximately 1.5 g of the phosphoric acid sample into a 100 mL beaker. Dilute with about 40 mL of deionized water (free from CO₂).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a glass electrode and a reference electrode into the sample solution.

-

Titration: Titrate the sample with a standardized solution of 1 M sodium hydroxide (B78521) (NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. For pyrophosphoric acid, two distinct inflection points corresponding to the neutralization of the first two sets of protons will be observed. The volume of titrant at the second inflection point is used to calculate the purity.

Conclusion

This compound and pyrophosphoric acid are foundational members of the polyphosphoric acid family. While pyrophosphoric acid can be isolated as a crystalline solid with well-defined properties, this compound is more elusive, typically existing in an equilibrium mixture in solution. Their distinct structural and acidic properties, stemming from the length of the phosphate chain, dictate their roles in chemistry and biology. The experimental protocols outlined provide a basis for their synthesis and analysis, crucial for their application in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Notes on Pyrophosphoric Acid [unacademy.com]

- 4. grokipedia.com [grokipedia.com]

- 5. testbook.com [testbook.com]

- 6. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 8. This compound | H5O10P3 | CID 983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrophosphoric Acid Formula, Structure, Properties, Uses [pw.live]

- 10. webqc.org [webqc.org]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

A Deep Dive into the Thermodynamics of Triphosphoric Acid Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphosphoric acid, universally recognized in its biological form as adenosine (B11128) triphosphate (ATP), is the primary energy currency of the cell. The hydrolysis of its terminal phosphoanhydride bond is a fundamental reaction that powers a vast array of cellular processes, from muscle contraction and nerve impulse propagation to DNA replication and intracellular signaling.[1][2][3] A thorough understanding of the thermodynamic principles governing this pivotal reaction is paramount for researchers in biochemistry, cell biology, and pharmacology. This technical guide provides an in-depth analysis of the thermodynamic properties of this compound hydrolysis, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes. We explore the profound influence of key physiological factors such as pH, temperature, ionic strength, and magnesium ion concentration on these parameters. Furthermore, this document outlines the detailed experimental methodologies, primarily isothermal titration calorimetry and ³¹P nuclear magnetic resonance spectroscopy, employed to elucidate these thermodynamic quantities. Finally, we present visual representations of the hydrolysis process and its integration into cellular signaling pathways to offer a comprehensive and actionable resource for the scientific community.

Introduction: The Central Role of this compound Hydrolysis

The hydrolysis of this compound, most notably as the terminal phosphate (B84403) of ATP, to diphosphoric acid (or ADP) and inorganic phosphate (Pi) is a highly exergonic reaction.[2][3] This release of energy is harnessed by the cell to drive a multitude of otherwise endergonic biochemical reactions essential for life. The general reaction can be represented as:

ATP + H₂O → ADP + Pi

The structure of ATP, with its three consecutive phosphate groups, holds a significant amount of chemical energy in its phosphoanhydride bonds.[1] The electrostatic repulsion between the negatively charged oxygen atoms on these phosphate groups contributes to the high-energy nature of these bonds. Hydrolysis relieves this repulsion, leading to a more stable, lower-energy state and the release of a substantial amount of free energy.[2] This energy is not released as heat but is efficiently coupled to specific cellular work, a process fundamental to cellular metabolism and signaling.[1][4]

Thermodynamic Properties of this compound Hydrolysis

The spontaneity and energy profile of this compound hydrolysis are defined by key thermodynamic parameters. Understanding these values and their dependence on cellular conditions is critical for accurately modeling and manipulating biological systems.

Gibbs Free Energy Change (ΔG)

The change in Gibbs free energy (ΔG) is the most direct measure of the spontaneity of a reaction. For ATP hydrolysis under standard biochemical conditions (pH 7, 25°C, 1 M concentrations of reactants and products), the standard Gibbs free energy change (ΔG°') is approximately -30.5 kJ/mol.[2][5] However, intracellular conditions are far from standard. The actual free energy change (ΔG) in a living cell is considerably more negative, typically ranging from -50 to -70 kJ/mol, due to the cellular concentrations of ATP, ADP, and Pi being far from equilibrium.[5][6]

Enthalpy Change (ΔH)

The enthalpy change (ΔH) represents the heat absorbed or released during the reaction. For the hydrolysis of ATP⁴⁻ to ADP³⁻ and HPO₄²⁻ at 25°C, the standard enthalpy change (ΔH°) is approximately -20.5 kJ/mol.[7][8] This indicates that the reaction is exothermic, releasing heat into the surroundings.

Entropy Change (ΔS)

The entropy change (ΔS) reflects the change in disorder of the system. The hydrolysis of one ATP molecule results in the formation of two product molecules (ADP and Pi), leading to an increase in the entropy of the system.

The relationship between these thermodynamic quantities is described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

where T is the absolute temperature in Kelvin.

Quantitative Data on Thermodynamic Properties

The thermodynamic parameters of ATP hydrolysis are not fixed values but are highly dependent on the physicochemical environment. The following tables summarize the quantitative effects of pH, temperature, ionic strength, and magnesium ion concentration on these properties.

Table 1: Standard Gibbs Free Energy Change (ΔG°') of ATP Hydrolysis under Varying Conditions

| pH | Temperature (°C) | Ionic Strength (M) | [Mg²⁺] (mM) | ΔG°' (kJ/mol) |

| 7.0 | 25 | 0 | 0 | -33.5[9] |

| 7.0 | 25 | 0.1 | 10 | -27.9[9] |

| 7.0 | 37 | 0.25 | 1 | ~ -32 |

| 8.0 | 25 | 0.2 | - | ~ -35 |

| 6.0 | 25 | 0.2 | - | ~ -29 |

Note: Values are approximate and compiled from multiple sources. The precise ΔG°' can vary based on the specific experimental setup and the concentrations of other ions.

Table 2: Standard Enthalpy Change (ΔH°) of ATP Hydrolysis under Varying Conditions

| pH | Temperature (°C) | Ionic Strength (M) | ΔH° (kJ/mol) |

| 8.0 | 20 | 0.05 - 0.7 | -20.5 ± 0.4[7] |

| 6.4 - 8.8 | 25 | 0.05 - 0.66 | -20.5 ± 0.4[7] |

| 7.0 | 37 | 0.25 | ~ -22 |

Note: The enthalpy change is also influenced by the buffer used in the experiment due to the release or absorption of protons.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound hydrolysis relies on sophisticated experimental techniques. The two primary methods employed are Isothermal Titration Calorimetry (ITC) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH).[10][11]

Methodology:

-

Sample Preparation:

-

Prepare a solution of ATP in a suitable buffer (e.g., Tris-HCl) at a known concentration. The pH, ionic strength, and Mg²⁺ concentration of the buffer should be precisely controlled.

-

Prepare a solution of the hydrolyzing enzyme (e.g., apyrase or myosin) in the same buffer.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature of the ITC instrument (e.g., 25°C or 37°C).

-

Load the ATP solution into the sample cell of the calorimeter.

-

Load the enzyme solution into the injection syringe.

-

-

Titration:

-

Initiate the experiment, which consists of a series of small, precise injections of the enzyme solution into the ATP solution.[12]

-

The instrument measures the heat released or absorbed after each injection. The heat change is recorded as a power differential between the sample and reference cells required to maintain a zero temperature difference.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

-

Integrating these peaks and subtracting the heat of dilution (determined from a control experiment injecting enzyme into buffer alone) yields the total heat of the reaction.

-

The molar enthalpy of hydrolysis (ΔH) is calculated by dividing the total heat by the number of moles of ATP hydrolyzed.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for studying phosphorus-containing compounds and can be used to monitor the kinetics of ATP hydrolysis in real-time.[13] From the temperature dependence of the equilibrium constant, the enthalpy and entropy of the reaction can be determined.

Methodology:

-

Sample Preparation:

-

Prepare a reaction mixture containing ATP, a suitable buffer with a known pH and ionic strength, Mg²⁺, and a catalytic amount of a hydrolyzing enzyme in a deuterated solvent (e.g., D₂O) for the NMR lock.

-

The concentrations of ATP, ADP, and Pi should be quantifiable by ³¹P NMR.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer, which is tuned to the ³¹P frequency.

-

Acquire a series of ³¹P NMR spectra over time to monitor the decrease in the signal intensity of the γ-phosphate of ATP and the corresponding increase in the signal intensity of inorganic phosphate.[13]

-

-

Kinetic and Equilibrium Analysis:

-

Integrate the peaks corresponding to the different phosphate species in each spectrum to determine their relative concentrations at different time points.

-

By allowing the reaction to reach equilibrium, the equilibrium constant (K_eq) can be determined from the final concentrations of ATP, ADP, and Pi.

-

The standard Gibbs free energy change can then be calculated using the equation: ΔG°' = -RT ln(K_eq) , where R is the gas constant and T is the absolute temperature.

-

By measuring K_eq at different temperatures, the standard enthalpy change (ΔH°') and entropy change (ΔS°') can be determined using the van't Hoff equation.

-

Visualizing this compound Hydrolysis and its Role in Signaling

Diagrammatic representations are invaluable for understanding the complex processes involving this compound hydrolysis.

Caption: The hydrolysis of this compound (ATP) to diphosphoric acid (ADP) and inorganic phosphate (Pi).

Caption: Workflow for determining thermodynamic properties of ATP hydrolysis.

Caption: Role of ATP hydrolysis in a generic G-protein coupled receptor signaling pathway.

Conclusion

The hydrolysis of this compound is a cornerstone of bioenergetics. A quantitative understanding of its thermodynamic properties and the factors that modulate them is indispensable for researchers striving to unravel the complexities of cellular function and to develop novel therapeutic interventions. The data and methodologies presented in this guide offer a foundational resource for scientists and professionals in the fields of biochemistry, molecular biology, and drug development, enabling a more profound and quantitative approach to the study of this vital biochemical reaction. The continued investigation into the thermodynamics of ATP hydrolysis under diverse and physiologically relevant conditions will undoubtedly continue to illuminate new facets of cellular energy management and signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. omicsonline.org [omicsonline.org]

- 5. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 6. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 7. Standard Gibbs free energy of ATP hydrolysis - Generic - BNID 101989 [bionumbers.hms.harvard.edu]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. azom.com [azom.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Myosin catalyzed ATP hydrolysis elucidated by 31P NMR kinetic studies and 1H PFG-diffusion measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Myosin-catalyzed ATP hydrolysis elucidated by 31P NMR kinetic studies and 1H PFG-diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Triphosphoric Acid in the Genesis of Life: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life from a prebiotic world remains one of the most profound questions in science. Central to this inquiry is the "phosphate problem"—the challenge of incorporating inorganic phosphate (B84403) into functional organic molecules under plausible early Earth conditions. Triphosphoric acid and its derivatives, particularly the cyclic trimetaphosphate (P3m), have emerged as highly plausible solutions to this conundrum. These molecules act as potent phosphorylating agents, driving the formation of essential biomolecules such as nucleotides and peptides, the fundamental building blocks of life. This technical guide provides an in-depth examination of the role of this compound in origin of life studies, presenting key quantitative data, detailed experimental protocols, and visualizations of proposed reaction pathways.

Prebiotic Synthesis and Availability

The plausibility of any prebiotic agent hinges on its formation and stability on the primitive Earth. Volcanic activity is considered a primary source of water-soluble polyphosphates like trimetaphosphate.[1][2] Experiments simulating magmatic conditions have demonstrated that the partial hydrolysis of P₄O₁₀, a substance that can be produced in volcanic processes, yields these crucial compounds.[2] This provides a viable geological route for the accumulation of triphosphates in early terrestrial environments.[1][2]

Phosphorylation of Nucleosides: The Path to RNA

The formation of ribonucleic acid (RNA), a central molecule in the "RNA World" hypothesis, requires the phosphorylation of nucleosides to form nucleotide triphosphates (NTPs), the energy-rich precursors for RNA polymerization.[1][3] Trimetaphosphate has been shown to be an effective agent for this critical transformation.[1][3]

Quantitative Data on Nucleoside Phosphorylation

The efficiency of trimetaphosphate-mediated nucleoside phosphorylation has been quantified under various simulated prebiotic conditions. Wet-dry cycles, which mimic the evaporation and rehydration of pools of water, have been found to be particularly effective.[4] The catalytic activity of metal ions also significantly enhances product yields.[4]

| Substrate | Phosphorylating Agent | Catalyst | Conditions | Key Products | Conversion/Yield | Reference |

| Adenosine (B11128) | Trimetaphosphate | Ni(II) | 4 Wet-Dry Cycles, near neutral pH | 2',3'-cyclic AMP, 5'-ATP | 30% total conversion (10.4% 2',3'-cAMP, 13.0% 5'-ATP) | [4] |

| Nucleosides | Trimetaphosphate | - | Formamide solution, 70°C and 120°C | Cyclized nucleotides, Nucleoside diphosphates, Nucleoside cyclic phosphates | Not specified | [1] |

| 3'-amino-TNA nucleosides | Cyclic Trimetaphosphate | MgCl₂ | Aqueous solution, mild conditions | 3'-amino-TNA nucleoside triphosphate (NTP) | High-yielding | [5][6] |

Experimental Protocol: Phosphorylation of Adenosine with Trimetaphosphate

This protocol is a synthesized methodology based on the study by Ninomiya et al. (2002).[4]

Materials:

-

Adenosine

-

Sodium trimetaphosphate (P3m)

-

Nickel(II) chloride (NiCl₂)

-

Deionized water

-

pH meter

-

Oven or other heat source for drying cycles

Procedure:

-

Prepare an aqueous solution of adenosine and sodium trimetaphosphate.

-

Add NiCl₂ to the solution to the desired catalytic concentration.

-

Adjust the pH of the solution to near neutral (pH ~7).

-

Subject the solution to a wet-dry cycle:

-

Wet Phase: Maintain the solution in an aqueous state for a defined period.

-

Dry Phase: Evaporate the water by heating (e.g., in an oven at a controlled temperature) to leave a solid residue.

-

-

Repeat the wet-dry cycle four times. For each wet phase, rehydrate the solid residue with deionized water.

-

After the final cycle, dissolve the resulting mixture in a suitable solvent for analysis.

-

Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the phosphorylated products (e.g., 2',3'-cyclic AMP, 5'-ATP).

Proposed Pathway for Nucleoside Triphosphate Formation

The reaction between a nucleoside and trimetaphosphate is proposed to proceed through the opening of the cyclic phosphate ring by the hydroxyl group of the ribose sugar, leading to a triphosphate intermediate that can subsequently be involved in polymerization.

References

- 1. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volcanic production of polyphosphates and its relevance to prebiotic evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution [frontiersin.org]

- 4. Phosphorylation of adenosine with trimetaphosphate under simulated prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Solubility of Triphosphoric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphosphoric acid in organic solvents. A thorough review of available scientific literature indicates a notable lack of specific quantitative solubility data for this compound. However, by examining the properties of closely related compounds such as phosphoric acid and its salts, we can infer its likely solubility characteristics. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge of factors influencing the solubility of phosphoric acids and to provide a general methodology for its experimental determination.

Executive Summary

Generally, phosphoric acid shows limited to moderate solubility in polar organic solvents and is largely insoluble in non-polar solvents. The principles of "like dissolves like" and the capacity for hydrogen bonding are paramount in predicting the solubility of this compound.

Inferred Solubility Profile of this compound

Based on the properties of phosphoric acid and sodium triphosphate, the solubility of this compound in organic solvents can be inferred as follows:

-

Polar Protic Solvents (e.g., Alcohols): Phosphoric acid exhibits moderate solubility in alcohols like methanol (B129727) and ethanol (B145695) through hydrogen bonding between the hydroxyl groups of the alcohol and the phosphate (B84403) groups of the acid.[1] It is anticipated that this compound would follow a similar trend, though its larger size and more extensive hydrogen bonding network might lead to comparatively lower solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are capable of acting as hydrogen bond acceptors. Phosphoric acid can be dissolved in small amounts by polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone.[1] this compound may exhibit some solubility in these solvents, particularly in DMSO, which is known for its ability to dissolve a wide range of polar compounds.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): Due to its high polarity, this compound is expected to be virtually insoluble in non-polar organic solvents. This is consistent with the behavior of phosphoric acid, which does not dissolve effectively in solvents like benzene, toluene, and hexane.[1]

Quantitative Solubility Data for Phosphoric Acid

While specific data for this compound is unavailable, the following table summarizes the distribution coefficients for the extraction of phosphoric acid from aqueous solutions into various organic solvents, which can serve as an indicator of its solubility.

| Organic Solvent | Initial H₃PO₄ Concentration (% P₂O₅) | Distribution Factor (K = Corg/Caq) at 25°C |

| n-Butyl Alcohol | 5.38 - 25.61 | 0.178 - 0.436 |

| Isoamyl Alcohol | 5.38 - 25.61 | 0.06 - 0.183 |

| Tributyl Phosphate | 5.38 - 25.61 | 0.120 - 0.320 |

Data sourced from a study on the purification of wet-process phosphoric acid. An increase in the initial concentration of phosphoric acid in the aqueous phase leads to a higher distribution factor into the organic phase.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid acid like this compound in an organic solvent using the isothermal saturation method followed by titration.

4.1. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Analytical balance

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Standardized sodium hydroxide (B78521) (NaOH) solution

-

pH meter or appropriate indicator (e.g., phenolphthalein)

-

Drying oven

4.2. Procedure

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel. The vessel is sealed to prevent solvent evaporation.

-

Equilibration: The mixture is agitated using a magnetic stirrer at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal: After equilibration, stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a micropore filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the acid). The container is then re-weighed to determine the mass of the dissolved this compound.

-

Titration Analysis (Alternative): A known volume of the filtered saturated solution is diluted with deionized water and titrated with a standardized solution of sodium hydroxide to a phenolphthalein (B1677637) endpoint or by monitoring the pH to determine the equivalence point. This allows for the calculation of the acid concentration.

-

Data Calculation: The solubility is calculated and can be expressed in various units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

4.3. Experimental Workflow Diagram

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors:

-

Solvent Polarity: As a highly polar molecule, this compound will exhibit greater solubility in more polar solvents.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical. Solvents that can effectively form hydrogen bonds with the phosphate groups will be more effective at dissolving this compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this effect is system-dependent.

-

Presence of Water: Traces of water in the organic solvent can significantly increase the solubility of this compound due to its high affinity for water.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is scarce, a qualitative understanding can be derived from the behavior of related phosphoric acids. It is anticipated that this compound will have limited solubility in most organic solvents, with the highest solubility observed in polar solvents capable of hydrogen bonding. For drug development and other research applications requiring precise solubility data, experimental determination using a standardized protocol, such as the one outlined in this guide, is essential. Future research is needed to systematically quantify the solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents.

References

Triphosphoric Acid: A Versatile Precursor in Modern Inorganic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphosphoric acid (H₅P₃O₁₀), a linear condensed phosphoric acid, is emerging as a valuable precursor in the synthesis of a diverse range of inorganic materials. Its unique structure, featuring P-O-P linkages, offers distinct advantages in the controlled formation of polyphosphate materials with tailored properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor in inorganic chemistry, with a focus on experimental protocols and data-driven insights.

Properties and Handling of this compound

This compound is a pentaprotic acid that is typically prepared in solution via ion exchange from its more stable sodium salt, sodium triphosphate (Na₅P₃O₁₀).[1][2] The pure acid has not been isolated in crystalline form and exists in equilibrium with other polyphosphoric acids in concentrated solutions.[2]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | H₅P₃O₁₀ | [2] |

| Molar Mass | 257.95 g/mol | [2] |

| Acidity (pKa values) | ~1.0, 2.2, 2.3, 5.7, 8.5 | [1] |

| Appearance in Solution | Colorless liquid |

Handling and Safety: this compound solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the safety data sheets for phosphoric acid and its solutions.

Preparation of this compound Solution

A solution of this compound can be readily prepared in the laboratory from commercially available sodium triphosphate.

Experimental Protocol: Ion-Exchange Preparation of this compound

Materials:

-

Sodium triphosphate (Na₅P₃O₁₀), analytical grade

-

Strong acid cation-exchange resin (e.g., Amberlite IR-120)

-

Deionized water

-

Glass column

-

Beakers, flasks

Procedure:

-

Prepare a slurry of the cation-exchange resin in deionized water and pour it into a glass column to create a packed bed.

-

Wash the resin bed thoroughly with several volumes of deionized water until the eluate is neutral.

-

Prepare a 0.1 M aqueous solution of sodium triphosphate.

-

Carefully pass the sodium triphosphate solution through the prepared ion-exchange column at a slow flow rate.

-

Collect the eluate, which is now a solution of this compound.

-

The concentration of the resulting this compound solution can be determined by potentiometric titration with a standardized sodium hydroxide (B78521) solution. The titration curve will show two distinct inflection points.[2]

Logical Relationship for this compound Preparation:

Applications in Inorganic Synthesis

This compound serves as a direct source of the triphosphate moiety, enabling the synthesis of various metal triphosphates with applications in catalysis, materials science, and as precursors for other advanced materials.

Synthesis of Metal Triphosphates

The reaction of a this compound solution with metal salts or oxides is a direct route to metal triphosphate compounds. The resulting products can be crystalline or amorphous, depending on the reaction conditions.

General Experimental Protocol: Precipitation of a Metal Triphosphate

Materials:

-

This compound solution (concentration determined)

-

A soluble metal salt (e.g., metal chloride, nitrate, or acetate) or a reactive metal oxide

-

Deionized water

-

Base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide) for pH adjustment

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

In a beaker, dissolve the metal salt in deionized water to create a solution of the desired concentration.

-

While stirring, slowly add the stoichiometric amount of the standardized this compound solution to the metal salt solution.

-

Monitor the pH of the mixture. If necessary, adjust the pH by dropwise addition of a base to induce precipitation of the metal triphosphate. The optimal pH for precipitation will vary depending on the metal.

-

Continue stirring the mixture for a predetermined time (e.g., 1-24 hours) at a controlled temperature to allow for complete precipitation and potential crystallization.

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

-

Dry the resulting metal triphosphate powder in an oven at a suitable temperature (e.g., 60-100 °C).

Reaction Pathway for Metal Triphosphate Synthesis:

Hydrothermal Synthesis

Hydrothermal methods offer a route to crystalline metal phosphates with controlled morphology and crystal structure. While many reported procedures use orthophosphoric acid, this compound can be employed as the phosphorus source to favor the formation of condensed phosphate (B84403) phases.

Experimental Protocol: Hydrothermal Synthesis of a Crystalline Metal Triphosphate

Materials:

-

This compound solution

-

Metal precursor (e.g., metal oxide or salt)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In the Teflon liner of the autoclave, combine the metal precursor with a stoichiometric amount of the this compound solution.

-

Add a sufficient amount of deionized water to achieve the desired precursor concentration.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (typically 120-220 °C) and maintain this temperature for a specified duration (e.g., 12-72 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and then with ethanol (B145695).

-

Dry the final crystalline metal triphosphate product in an oven or under vacuum.

Case Study: Synthesis of Sodium Tripolyphosphate (STPP)